molecular formula C23H25N5O4 B10980873 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide

Cat. No.: B10980873
M. Wt: 435.5 g/mol
InChI Key: QUHASTZWWUMLFV-CVEARBPZSA-N
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Description

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The diazocinyl moiety is then introduced through a series of reactions involving the appropriate amines and aldehydes, followed by cyclization and functional group modifications. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction of the carbonyl groups in the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazocinyl moiety, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinazolinones and diazocinyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biological pathways and targets.

    Medicine: Its potential as a therapeutic agent can be explored, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can act as a pharmacophore, binding to active sites and modulating the activity of enzymes. The diazocinyl moiety may enhance the compound’s binding affinity and specificity, leading to more potent and selective effects. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE include other quinazolinone derivatives and diazocinyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the quinazolinone and diazocinyl moieties, which can confer distinct chemical and biological properties. Examples of similar compounds include:

  • Quinazolinone derivatives with different substituents on the quinazolinone core.
  • Diazocinyl compounds with variations in the diazocinyl ring structure and substituents.

This detailed article provides a comprehensive overview of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]acetamide

InChI

InChI=1S/C23H25N5O4/c29-20(14-28-22(31)17-4-1-2-5-18(17)25-23(28)32)24-8-9-26-11-15-10-16(13-26)19-6-3-7-21(30)27(19)12-15/h1-7,15-16H,8-14H2,(H,24,29)(H,25,32)/t15-,16+/m1/s1

InChI Key

QUHASTZWWUMLFV-CVEARBPZSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)CCNC(=O)CN4C(=O)C5=CC=CC=C5NC4=O

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCNC(=O)CN4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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